molecular formula C21H21N5O6 B11498501 methyl 2-[({5-[4-(2-ethoxy-2-oxoethoxy)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate

methyl 2-[({5-[4-(2-ethoxy-2-oxoethoxy)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate

Cat. No.: B11498501
M. Wt: 439.4 g/mol
InChI Key: IGUHBEYNOHCLRM-UHFFFAOYSA-N
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Description

Methyl 2-(2-{5-[4-(2-ethoxy-2-oxoethoxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamido)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{5-[4-(2-ethoxy-2-oxoethoxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the phenyl group: The tetrazole intermediate is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.

    Introduction of the ethoxy-oxoethoxy group: This step involves the esterification of the phenyl group with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Formation of the acetamido group: The final step involves the acylation of the intermediate with acetic anhydride to form the acetamido group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{5-[4-(2-ethoxy-2-oxoethoxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-{5-[4-(2-ethoxy-2-oxoethoxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of methyl 2-(2-{5-[4-(2-ethoxy-2-oxoethoxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
  • Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
  • (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid

Uniqueness

Methyl 2-(2-{5-[4-(2-ethoxy-2-oxoethoxy)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamido)benzoate stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific functionalities.

Properties

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

methyl 2-[[2-[5-[4-(2-ethoxy-2-oxoethoxy)phenyl]tetrazol-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C21H21N5O6/c1-3-31-19(28)13-32-15-10-8-14(9-11-15)20-23-25-26(24-20)12-18(27)22-17-7-5-4-6-16(17)21(29)30-2/h4-11H,3,12-13H2,1-2H3,(H,22,27)

InChI Key

IGUHBEYNOHCLRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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